molecular formula C16H20N2O2 B3051048 3-tert-Butyl-1-(3-methylbenzyl)-1H-pyrazole-5-carboxylic acid CAS No. 306937-00-8

3-tert-Butyl-1-(3-methylbenzyl)-1H-pyrazole-5-carboxylic acid

Cat. No. B3051048
CAS RN: 306937-00-8
M. Wt: 272.34 g/mol
InChI Key: GLRZXTWTYLYWEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The compound can be synthesized via a one-pot two-step process involving a solvent-free condensation/reduction reaction sequence. Starting materials include 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde . The key intermediate is the N-(5-pyrazolyl)imine , which forms in situ during reductive amination. Notably, this method offers operational ease, short reaction time, and avoids the need for isolation and purification of the aldimine intermediate .


Molecular Structure Analysis

The molecular structure of 3-tert-Butyl-1-(3-methylbenzyl)-1H-pyrazole-5-carboxylic acid consists of a pyrazole ring fused with a tert-butyl group and a 3-methylbenzyl group. The carboxylic acid functional group is attached to the pyrazole ring. Analytical techniques such as FTIR-ATR, 1D and 2D NMR, EIMS, and elemental analysis confirm its structure .

Scientific Research Applications

Hydrogen-bonded Structures and Crystallography

  • 3-tert-Butyl-1-(3-methylbenzyl)-1H-pyrazole-5-carboxylic acid has been studied for its ability to form hydrogen-bonded chains and aggregates in crystal structures. These studies reveal the molecule's potential in the field of crystallography and molecular engineering (Abonía et al., 2007).

Synthesis and Chemical Properties

  • Research has also focused on the efficient synthesis of this compound and its derivatives, highlighting its potential use in organic chemistry and synthesis. An example is the one-pot two-step synthesis of a related compound, demonstrating operational ease and short reaction times (Becerra et al., 2021).

properties

IUPAC Name

5-tert-butyl-2-[(3-methylphenyl)methyl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-11-6-5-7-12(8-11)10-18-13(15(19)20)9-14(17-18)16(2,3)4/h5-9H,10H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLRZXTWTYLYWEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=CC(=N2)C(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370874
Record name 3-tert-Butyl-1-[(3-methylphenyl)methyl]-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Tert-butyl)-1-(3-methylbenzyl)-1H-pyrazole-5-carboxylic acid

CAS RN

306937-00-8
Record name 3-(1,1-Dimethylethyl)-1-[(3-methylphenyl)methyl]-1H-pyrazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306937-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-tert-Butyl-1-[(3-methylphenyl)methyl]-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-tert-Butyl-1-(3-methylbenzyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-tert-Butyl-1-(3-methylbenzyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-tert-Butyl-1-(3-methylbenzyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-tert-Butyl-1-(3-methylbenzyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-tert-Butyl-1-(3-methylbenzyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 6
3-tert-Butyl-1-(3-methylbenzyl)-1H-pyrazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.